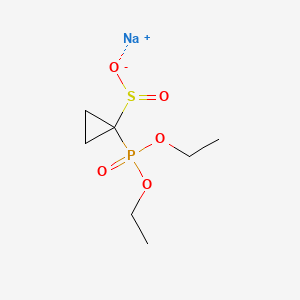

sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate

CAS No.: 2866306-95-6

Cat. No.: VC12003558

Molecular Formula: C7H14NaO5PS

Molecular Weight: 264.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866306-95-6 |

|---|---|

| Molecular Formula | C7H14NaO5PS |

| Molecular Weight | 264.21 g/mol |

| IUPAC Name | sodium;1-diethoxyphosphorylcyclopropane-1-sulfinate |

| Standard InChI | InChI=1S/C7H15O5PS.Na/c1-3-11-13(8,12-4-2)7(5-6-7)14(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | IFWNLCWXVZEZTC-UHFFFAOYSA-M |

| SMILES | CCOP(=O)(C1(CC1)S(=O)[O-])OCC.[Na+] |

| Canonical SMILES | CCOP(=O)(C1(CC1)S(=O)[O-])OCC.[Na+] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a cyclopropane ring fused to both a sulfinate group (–SO₂⁻Na⁺) and a diethoxyphosphoryl moiety (–PO(OEt)₂). This combination creates a sterically strained system with distinct electronic properties:

-

Cyclopropane ring: The 60° bond angles induce significant ring strain, enhancing reactivity in ring-opening or functionalization reactions .

-

Sulfinate group: The –SO₂⁻Na⁺ moiety acts as a nucleophile or radical precursor, enabling S–S, N–S, and C–S bond-forming reactions .

-

Diethoxyphosphoryl group: This electron-withdrawing group modulates electronic density and may participate in phosphorylation or coordination chemistry.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 2866306-95-6 |

| Molecular Formula | C₇H₁₄NaO₅PS |

| Molecular Weight | 264.21 g/mol |

| Key Functional Groups | Cyclopropane, sulfinate, phosphoryl |

| Research Status | Preclinical (non-human/veterinary) |

Synthesis and Preparation

General Sulfinate Synthesis Pathways

While no explicit protocol exists for this compound, sulfinate salts are typically synthesized via:

-

Sulfinic acid neutralization: Reaction of cyclopropanesulfinic acid with sodium hydroxide.

-

SO₂ insertion: Using sulfur dioxide surrogates like DABSO (DABCO·SO₂) with organometallic reagents (e.g., Grignard or organozinc compounds) . For cyclopropane derivatives, pre-formed cyclopropanemagnesium bromides could trap SO₂ to form the sulfinate .

Table 2: Hypothetical Synthesis Route

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Cyclopropane ring formation | Simmons-Smith reaction |

| 2 | Sulfinate incorporation | DABSO, organometallic reagent |

| 3 | Phosphorylation | POCl₃, ethanol, base |

Reactivity and Applications

Sulfinate-Driven Reactions

The sulfinate group enables diverse transformations:

-

Sulfonylation: Reaction with alkyl halides (R–X) to form sulfones (R–SO₂–cyclopropyl) .

-

Radical pathways: Under oxidative conditions (e.g., peroxides), sulfinate salts generate sulfonyl radicals for C–H functionalization .

-

Cross-coupling: Palladium-catalyzed reactions with aryl halides yield biaryl sulfones .

Cyclopropane Ring Utilization

The strained cyclopropane ring participates in:

-

Ring-opening polymerization: Potential for creating rigid polymers or dendrimers .

-

Diradical intermediates: Thermal or photochemical cleavage to form 1,3-diradicals for [2+1] cycloadditions .

Phosphoryl Group Reactivity

The –PO(OEt)₂ group contributes to:

-

Ligand design: Coordination to transition metals (e.g., Pd, Cu) in catalytic systems.

-

Phosphorylation reactions: Transfer of the phosphoryl group to nucleophiles (e.g., alcohols, amines).

| Industry | Application | Mechanism |

|---|---|---|

| Pharmaceuticals | Prodrug synthesis | Sulfinate as a leaving group |

| Materials Science | Metal-organic frameworks (MOFs) | Phosphoryl-metal coordination |

| Agrochemistry | Sulfone-based pesticides | Radical-mediated C–S bond formation |

Future Research Directions

Unresolved Challenges

-

Stereoselective synthesis: Controlling configuration at the cyclopropane ring and phosphoryl center .

-

Stability studies: Degradation kinetics under physiological conditions for biomedical applications .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume